

Synthesis and Characterization of 5,8-Dibromoquinoxaline: A Technical Guide

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Compound of Interest

Compound Name: 5,8-Dibromoquinoxaline

Cat. No.: B189913

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Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of **5,8-Dibromoquinoxaline** (CAS No. 148231-12-3). This dihalogenated quinoxaline derivative is a valuable building block in medicinal chemistry and materials science, serving as a key intermediate for the synthesis of novel organic electronic materials and pharmacologically active compounds. This document details a probable synthetic route, purification methods, and a summary of its key physicochemical and spectral properties.

Introduction

Quinoxaline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse biological activities and applications in materials science. The introduction of bromine atoms at the 5 and 8 positions of the quinoxaline core provides reactive handles for further functionalization through various cross-coupling reactions, making **5,8-Dibromoquinoxaline** a versatile precursor for the development of complex molecular architectures. Its applications range from being an intermediate in the synthesis of anticancer drugs to a component in the creation of organic optoelectronic devices.

Physicochemical Properties

A summary of the key physical and chemical properties of **5,8-Dibromoquinoxaline** is presented in Table 1.

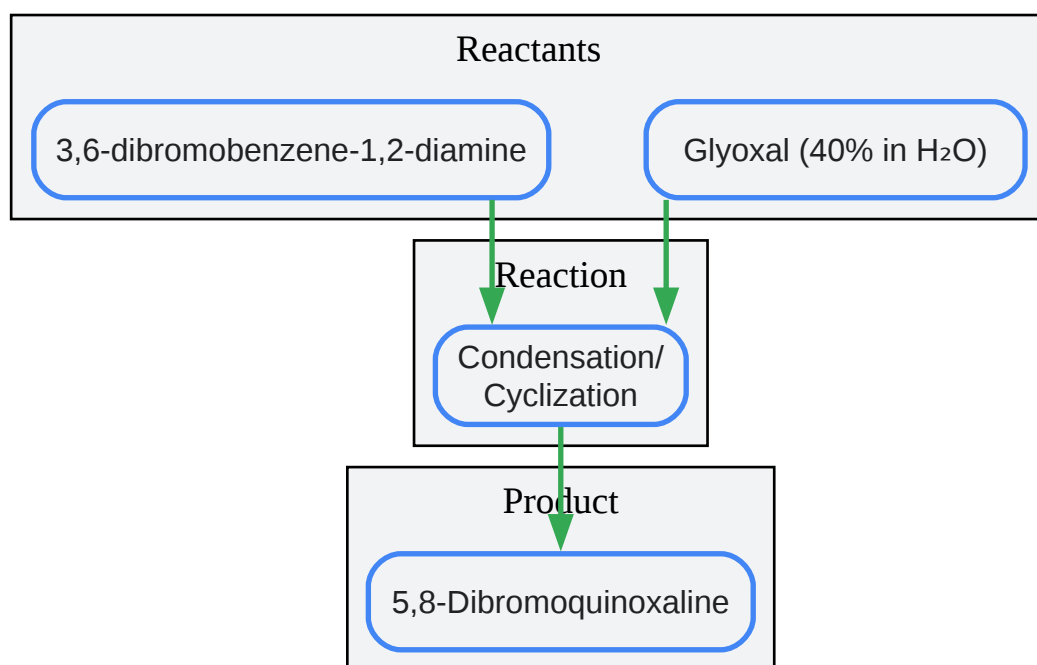
Table 1: Summary of Physical and Chemical Data for **5,8-Dibromoquinoxaline**

Property	Value	Source(s)
CAS Number	148231-12-3	[1]
Molecular Formula	C ₈ H ₄ Br ₂ N ₂	[2]
Molecular Weight	287.94 g/mol	[1]
Appearance	Solid	
Melting Point	198-203 °C (decomposes)	
Purity	Typically >97%	
Solubility	Soluble in organic solvents such as alcohols, ethers, and ketones; insoluble in water.	

Synthesis of 5,8-Dibromoquinoxaline

The most plausible and commonly employed method for the synthesis of **5,8-Dibromoquinoxaline** is the condensation reaction between 3,6-dibromobenzene-1,2-diamine and glyoxal. This reaction proceeds via a cyclization mechanism to form the quinoxaline ring system.

Proposed Synthetic Pathway



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Caption: Synthetic pathway for **5,8-Dibromoquinoxaline**.

Experimental Protocol (General Procedure)

Detailed, peer-reviewed experimental protocols for the synthesis of **5,8-Dibromoquinoxaline** are not readily available in the public domain. The following is a general procedure adapted from the synthesis of similar quinoxaline derivatives.

Materials:

- 3,6-dibromobenzene-1,2-diamine
- Glyoxal (40% aqueous solution)
- Ethanol or Acetic Acid (solvent)
- Sodium sulfate (drying agent)

Procedure:

- In a round-bottom flask, dissolve 1.0 equivalent of 3,6-dibromobenzene-1,2-diamine in a suitable solvent (e.g., ethanol or acetic acid).
- To this solution, add a stoichiometric amount (1.0-1.1 equivalents) of a 40% aqueous solution of glyoxal dropwise at room temperature with stirring.
- The reaction mixture is then gently heated to reflux for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, the mixture is cooled to room temperature, which may result in the precipitation of the product.
- The crude product is collected by filtration and washed with a small amount of cold solvent.
- For purification, the crude solid can be recrystallized from a suitable solvent such as ethanol.
- The purified product is dried under vacuum over anhydrous sodium sulfate to yield **5,8-Dibromoquinoxaline**.

Characterization Data

Comprehensive, publicly available spectral data for **5,8-Dibromoquinoxaline** is limited. The following sections outline the expected characterization data based on the structure of the molecule and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ^1H and ^{13}C NMR Chemical Shifts for **5,8-Dibromoquinoxaline**

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
¹ H NMR			
H-2, H-3	~8.8 - 9.0	s	-
H-6, H-7	~7.8 - 8.0	s	-
¹³ C NMR			
C-2, C-3	~145 - 147		
C-5, C-8	~120 - 125		
C-6, C-7	~130 - 135		
C-9, C-10 (bridgehead)	~140 - 142		

Note: The predicted chemical shifts are based on the general spectral data of quinoxaline derivatives. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of **5,8-Dibromoquinoxaline** is expected to show characteristic absorption bands for aromatic C-H and C=N stretching, as well as C-Br stretching.

Table 3: Expected Characteristic IR Absorption Bands for **5,8-Dibromoquinoxaline**

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
3050 - 3100	Aromatic C-H stretch	Medium
1600 - 1650	C=N stretch (quinoxaline ring)	Medium to Strong
1450 - 1580	Aromatic C=C stretch	Medium to Strong
1000 - 1200	In-plane C-H bending	Medium
700 - 850	Out-of-plane C-H bending	Strong
500 - 600	C-Br stretch	Medium to Strong

Mass Spectrometry (MS)

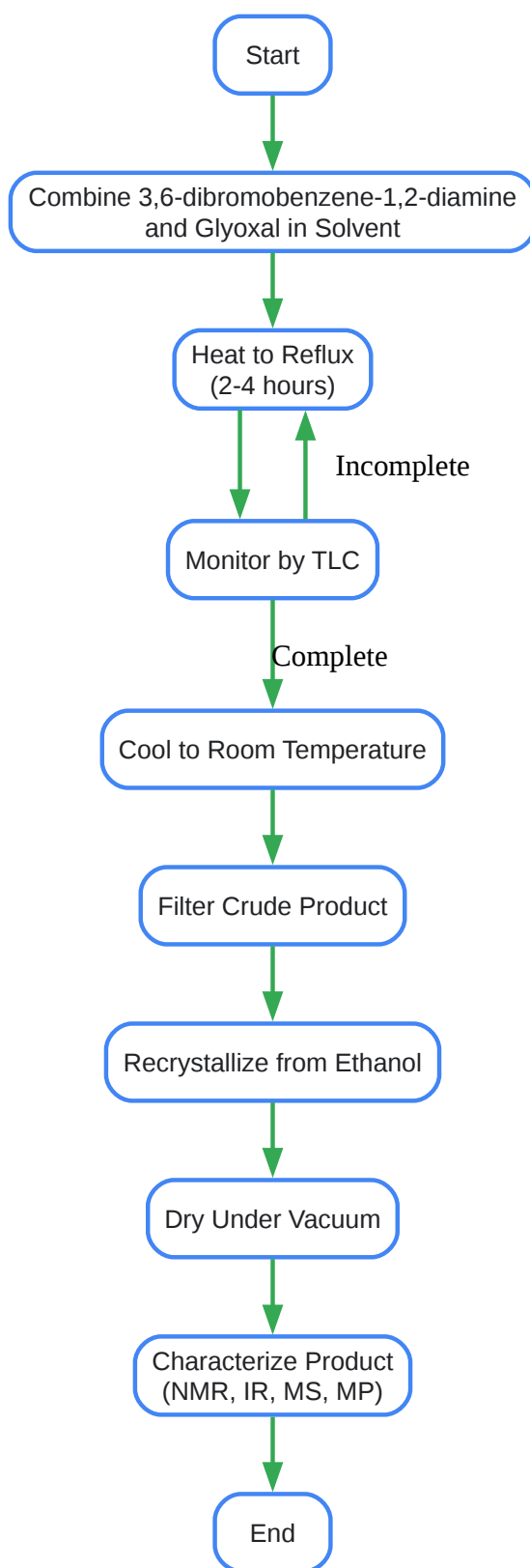
The mass spectrum of **5,8-Dibromoquinoxaline** is expected to show a characteristic isotopic pattern due to the presence of two bromine atoms (^{79}Br and ^{81}Br). The molecular ion peak (M^+) should be observed at m/z 286, with accompanying peaks at m/z 288 ($\text{M}+2$) and m/z 290 ($\text{M}+4$) in an approximate ratio of 1:2:1. PubChem lists a GC-MS spectrum for this compound, confirming its molecular weight.^[1]

Table 4: Predicted Mass Spectrometry Data for **5,8-Dibromoquinoxaline**

m/z	Ion	Relative Abundance
286	$[\text{M}]^+$ ($\text{C}_8\text{H}_4^{79}\text{Br}_2\text{N}_2$)	~50%
288	$[\text{M}+2]^+$ ($\text{C}_8\text{H}_4^{79}\text{Br}^{81}\text{BrN}_2$)	~100%
290	$[\text{M}+4]^+$ ($\text{C}_8\text{H}_4^{81}\text{Br}_2\text{N}_2$)	~50%
207/209	$[\text{M}-\text{Br}]^+$	Fragment
128	$[\text{M}-2\text{Br}]^+$	Fragment

Experimental and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of **5,8-Dibromoquinoxaline**.



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Caption: Workflow for the synthesis and purification.

Safety Information

5,8-Dibromoquinoxaline is classified as an irritant and is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

5,8-Dibromoquinoxaline is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. This technical guide provides a foundational understanding of its synthesis and characterization. While a detailed, peer-reviewed experimental protocol and comprehensive spectral data are not widely available, the information presented here, based on analogous compounds and general chemical principles, offers a solid starting point for researchers interested in utilizing this versatile molecule. Further experimental work is encouraged to establish a definitive synthetic procedure and a complete set of characterization data.

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References

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- 2. 5,8-Dibromoquinoxaline | CymitQuimica [cymitquimica.com]
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